molecular formula C20H38N6 B14071293 N~2~,N~2~,N~4~-Tributyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 102464-38-0

N~2~,N~2~,N~4~-Tributyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14071293
CAS No.: 102464-38-0
M. Wt: 362.6 g/mol
InChI Key: FAJIJSMQIIXMGD-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes such as proliferation and apoptosis . The compound’s molecular structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.

Comparison with Similar Compounds

1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- can be compared with other triazine derivatives such as:

The uniqueness of 1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

102464-38-0

Molecular Formula

C20H38N6

Molecular Weight

362.6 g/mol

IUPAC Name

2-N,4-N,4-N-tributyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H38N6/c1-4-7-13-21-18-22-19(25(14-8-5-2)15-9-6-3)24-20(23-18)26-16-11-10-12-17-26/h4-17H2,1-3H3,(H,21,22,23,24)

InChI Key

FAJIJSMQIIXMGD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N(CCCC)CCCC)N2CCCCC2

Origin of Product

United States

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